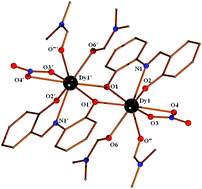A family of dinuclear lanthanide(iii) complexes from the use of a tridentate Schiff base†
Dalton Transactions Pub Date: 2015-04-24 DOI: 10.1039/C5DT01218J
Abstract
The use of N-salicylidene-o-aminophenol (H2saph) in 4f-metal chemistry has led to the isolation of seven new isostructural lanthanide(III) [LnIII] complexes. More specifically the Ln(NO3)3·xH2O/H2saph/Et3N (1 : 1 : 1) reaction mixtures in DMF/MeCN gave complexes [Ln2(NO3)2(saph)2(DMF)4] (Ln = Sm (1); Eu (2); Gd (3); Tb (4); Dy (5); Ho (6); Er (7)) in good yields (∼65%). The structures of the isomorphous complexes 3 and 5 were solved by single-crystal X-ray crystallography; the other complexes are proposed to be isostructural with 3 and 5 based on elemental analyses, IR spectra and powder XRD patterns. The two LnIII atoms in the centrosymmetric molecules of 3 and 5 are doubly bridged by the deprotonated iminophenolato oxygen atoms of two nearly planar η1:η1:η2:μ saph2− ligands. The imino nitrogen and five terminal oxygen atoms (the salicylaldiminate, two from one bidentate chelating nitrato group and two from two DMF ligands) complete square antiprismatic coordination at each metal centre. The IR spectra of the complexes are discussed in terms of the coordination modes of the ligands present in the complexes. Solid-state emission studies for all 1–7 display identical ligand-based photoluminescence. Dc magnetic susceptibility studies in the 2–300 K range reveal the presence of a weak, intramolecular antiferromagnetic exchange interaction (J = −0.19(1) cm−1 based on the spin Hamiltonian H = −J(ŜGd·ŜGd′)) for 3 and probably ferromagnetic exchange interaction within the molecules of 4 and 5. Ac magnetic susceptibility measurements in zero dc field show temperature- and frequency-dependent out-of-phase signals with two well defined, thermally-activated processes for 5, suggesting potential single-molecule magnetism character. The Ueff value is 17.4 cm−1 for the higher temperature process and 16.2 cm−1 for the lower temperature one. The combination of photoluminescence and single-molecule behaviour in the DyIII2 complex 5 is critically discussed.


Recommended Literature
- [1] X/Y platinum(ii) complexes: some features of supramolecular assembly via halogen bonding†‡
- [2] Local coordination and spatial distribution of cations in mixed-alkali borate glasses
- [3] Ag2O@UiO-66 new thin film as p–n heterojunction: permanent photoreduction of hexavalent Cr
- [4] OES during reforming of methane by microwave plasma at atmospheric pressure†
- [5] Synthesis and self-assembly behaviour of poly(Nα-Boc-l-tryptophan)-block-poly(ethylene glycol)-block-poly(Nα-Boc-l-tryptophan)†
- [6] Study of Pd–Au bimetallic catalysts for CO oxidation reaction by DFT calculations
- [7] Accurate quantitative analysis of metal oxides by laser-induced breakdown spectroscopy with a fixed plasma temperature calibration method
- [8] Quantitative LC-MS/MS method for nivolumab in human serum using IgG purification and immobilized tryptic digestion†
- [9] Gas-liquid chromatographic determination of vitamin D in cod-liver oil
- [10] Cumulative indexes










